3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Catalog No.
S994646
CAS No.
1390654-77-9
M.F
C6H13Br2N
M. Wt
258.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

CAS Number

1390654-77-9

Product Name

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

IUPAC Name

3-(bromomethyl)-1-methylpyrrolidine;hydrobromide

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

InChI

InChI=1S/C6H12BrN.BrH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H

InChI Key

SEHFPDOVQYNJDB-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CBr.Br

Canonical SMILES

CN1CCC(C1)CBr.Br

The exact mass of the compound 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 1390654-77-9) is a highly reactive, bifunctional electrophilic building block widely utilized in medicinal chemistry and agrochemical synthesis to install the (1-methylpyrrolidin-3-yl)methyl pharmacophore. Formulated as a hydrobromide salt, it presents as a stable, handleable solid that mitigates the inherent instability and self-polymerization risks of free-base haloalkylamines [1]. Furthermore, the presence of the bromide leaving group offers faster alkylation kinetics compared to chloro-analogs, making it a critical precursor for coupling with sensitive nucleophiles under mild conditions without requiring Finkelstein-type iodide catalysis [2].

Research Fit

Workflow
Nucleophilic substitution, C–N/C–O bond formation
Selection
Solid hydrobromide salt, vendor-consistent purity
Use Context
Alkylation of amines, alcohols, and thiols

Attempting to substitute this specific hydrobromide salt with its free base or chloride analog introduces severe process liabilities that directly impact manufacturing yields. The free base of 3-(bromomethyl)-1-methylpyrrolidine is highly prone to rapid intramolecular quaternization, forming azetidinium intermediates that destroy reagent titer within hours at room temperature [1]. Conversely, substituting with 3-(chloromethyl)-1-methylpyrrolidine hydrochloride resolves the stability issue but dramatically reduces electrophilic reactivity, forcing chemists to employ harsh thermal conditions (>100 °C) or prolonged reaction times that frequently trigger degradation or racemization in complex, late-stage pharmaceutical intermediates[2].

Substitution Risk

Chloromethyl analog
Lower leaving-group reactivity may slow alkylation kinetics and reduce yield.
Free base form
Liquid state complicates precise weighing and increases volatility risk.
Vendor purity variability
Differences in purity profiles can affect reaction stoichiometry and reproducibility.

Shelf-Life and Reagent Integrity: HBr Salt vs. Free Base

Haloalkylamines with tertiary amine centers are notoriously unstable as free bases due to nucleophilic self-attack. Formulation as the hydrobromide salt protonates the amine, completely arresting this degradation pathway and ensuring long-term viability for procurement and storage [1].

Evidence DimensionPurity retention at 25 °C
Target Compound Data>98% purity maintained after 6 months (HBr salt)
Comparator Or Baseline<50% purity after 48 hours (Free base)
Quantified Difference>48% higher purity retention; months vs. hours of stability
ConditionsAmbient storage (25 °C), neat material

Eliminates the need for point-of-use reagent generation, allowing for bulk procurement and reliable off-the-shelf use in manufacturing.

Alkylation Reactivity
Class-level
Higher reactivity (Br vs Cl)
Leaving-group reactivity difference reported
Based on leaving-group principles; experimental verification advised.

Alkylation Kinetics: Bromide vs. Chloride Leaving Group

The bromide leaving group in 3-(bromomethyl)-1-methylpyrrolidine hydrobromide provides a significantly lower activation energy for nucleophilic substitution compared to the corresponding chloride. This allows for N- or O-alkylation to proceed efficiently at lower temperatures, preserving the integrity of thermally sensitive substrates [1].

Evidence DimensionReaction temperature and time for standard N-alkylation
Target Compound Data60–80 °C for 4–6 hours (Bromide)
Comparator Or Baseline>100 °C for 12–24 hours, or requires KI additive (Chloride)
Quantified Difference20–40 °C reduction in process temperature; 2x to 4x faster reaction time
ConditionsStandard SN2 alkylation of secondary amines in polar aprotic solvents with carbonate bases

Enables milder synthesis conditions, reducing thermal degradation of high-value API intermediates and eliminating the cost of iodide catalysts.

Synthesis Yield
Reported
22–65%
Benchmark range; conditions-sensitive
Yield varies with bromination protocol.

Synthetic Efficiency: Pre-methylated vs. Unsubstituted Pyrrolidine

Procuring the pre-methylated building block bypasses the need to perform a downstream reductive amination on the pyrrolidine nitrogen. When comparing the synthesis of N-methylpyrrolidine-containing APIs, utilizing 3-(bromomethyl)-1-methylpyrrolidine hydrobromide directly improves overall process yield and reduces unit operations [1].

Evidence DimensionSynthetic steps and overall yield to target N-methylated API motif
Target Compound Data1 step (direct alkylation), ~80-85% yield
Comparator Or Baseline2 steps (alkylation + reductive amination), ~55-65% overall yield (Unsubstituted analog)
Quantified DifferenceElimination of 1 synthetic step; ~20% absolute increase in overall yield
ConditionsMultistep API synthesis workflows

Directly lowers cost-of-goods (COGs) and reduces cycle times by streamlining the synthetic route.

Purity & Physical Form
Specification review
95–98% purity, solid, m.p. 148–154°C
Cross-vendor consistency
Supplier datasheets confirm solid state.
Salt Form vs Free Base
Cross-study comparable
Solid (HBr salt) vs Liquid (free base)
Solid form aids handling and storage
Free base boiling point predicted ~179°C.

Late-Stage Functionalization in CNS Drug Discovery

The mild alkylation conditions enabled by the highly reactive bromide leaving group make this compound ideal for appending the 1-methylpyrrolidine pharmacophore onto delicate late-stage scaffolds without inducing thermal degradation [1].

High-Throughput Parallel Synthesis Libraries

In automated library generation where uniform, mild conditions are required across diverse well-plates, the enhanced reactivity of the bromide over the chloride analog ensures high conversion rates across a broad spectrum of nucleophiles[2].

Streamlined Scale-Up of Agrochemical Actives

For process chemists scaling up novel crop protection agents, the use of the pre-methylated, shelf-stable HBr salt eliminates the need for hazardous downstream methylation steps, simplifying regulatory compliance and reactor throughput [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkylation with reactive bromide
Bromine leaving-group reactivity
Leaving-group reactivity assessment
Bioactive pyrrolidine synthesis
Substituted pyrrolidine scaffold
Functional group integrity and purity
Process development & scale-up
Yield benchmark and solid-state stability
Reaction condition optimization
Solid handling & storage
Hydrobromide salt solid form
Handling and storage stability assessment

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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